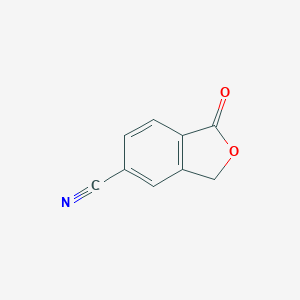

5-Cyanophthalide

描述

Structure

3D Structure

属性

IUPAC Name |

1-oxo-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEGWTLAFIZLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868641 | |

| Record name | 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82104-74-3 | |

| Record name | 5-Cyanophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82104-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082104743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1-oxoisobenzofuran-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyanophthalide (CAS 82104-74-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Cyanophthalide (CAS 82104-74-3), a pivotal intermediate in the chemical and pharmaceutical industries.

Core Chemical and Physical Properties

This compound is a stable, white to faint yellow crystalline powder.[1] Its chemical structure features a phthalide (B148349) ring fused with a cyano functional group, which imparts unique reactivity, making it a valuable building block in organic synthesis.[2][3] It is recognized for its high purity, chemical stability, and consistent reactivity.[1][3]

Data Presentation: Core Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 82104-74-3 | [4][5][6][7] |

| Molecular Formula | C₉H₅NO₂ | [1][4][5][8] |

| Molecular Weight | 159.14 g/mol | [4][5][8][9] |

| Appearance | White to almost white/pale yellow crystalline solid/powder | [1][2][5][7] |

| Melting Point | 201-205 °C (lit.) Other sources report ranges of 110-115°C and 202-204°C. | [5][6][8] |

| Boiling Point | 407.5 ± 45.0 °C at 760 mmHg (Predicted) | [7][8] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [7][8] |

| Purity/Assay | Typically ≥97%, with high-purity grades of ≥98% (HPLC) and 99.5%+ available. | [2][5][6][7][8] |

| Solubility | Slightly soluble in Acetone, Chloroform, and Methanol.[2][8] Freely soluble in Acetonitrile.[10] | [2][8][10] |

| Storage Conditions | Store at room temperature in a sealed, dry container.[5][8] Some suppliers recommend 2°C - 8°C.[4] | [4][5][8] |

| Synonyms | 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile, 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile | [4][6][7] |

Key Applications and Industrial Significance

This compound is a versatile intermediate with significant applications across various sectors, most notably in pharmaceutical manufacturing.[5]

-

Pharmaceutical Synthesis : Its primary and most critical application is serving as a key intermediate in the multi-step synthesis of the widely used antidepressant drugs Citalopram and its active S(+) enantiomer, Escitalopram.[1][3][8][11] The compound's structure forms a foundational scaffold in the production of these Active Pharmaceutical Ingredients (APIs).[2]

-

Organic Synthesis : Beyond pharmaceuticals, it is employed as a versatile building block for creating complex organic molecules and exploring new synthetic pathways.[3][5]

-

Agrochemicals : The compound is utilized in the formulation of pesticides and herbicides, contributing to the development of effective crop protection solutions.[5]

-

Fluorescent Dyes : this compound is used in the production of fluorescent dyes, which are essential tools in biological imaging and diagnostics.[5]

-

Research : It acts as a reagent in chemical research, helping scientists to investigate reaction mechanisms and develop novel materials.[5] There is also research interest in its potential as an antitumor agent.[12]

Experimental Protocols: Synthesis Pathways

The synthesis of this compound is well-documented, with the most common industrial routes starting from 5-carboxyphthalide (B1580894). These processes involve converting the carboxylic acid group into a nitrile.

Methodology 1: Synthesis from 5-Carboxyphthalide via an Amide Intermediate

This common pathway involves the chlorination of the carboxylic acid, followed by amidation and subsequent dehydration to yield the nitrile.

Experimental Workflow:

-

Chlorination : 5-Carboxyphthalide is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the intermediate 5-(chlorocarbonyl)phthalide.[11]

-

Amidation : The resulting acyl chloride is then reacted with ammonia (B1221849) or alkylamines to produce the corresponding carbamyl derivative, 5-carbamoylphthalide.[11]

-

Dehydration : The final step involves a dehydration reaction of the amide group to form the cyano group, yielding this compound.[11][13] This can be achieved using a dehydrating agent like thionyl chloride in a solvent mixture such as toluene (B28343) and DMF, often with heating.[13]

Methodology 2: Synthesis from 5-Carboxyphthalide via a Hydroxamyl Intermediate

An alternative process also begins with 5-carboxyphthalide.

Experimental Workflow:

-

Acyl Chloride Formation : Similar to the first method, 5-carboxyphthalide is first converted into its acyl chloride derivative.[11]

-

Reaction with Hydroxylamine (B1172632) : The acyl chloride is then reacted with hydroxylamine to give the corresponding hydroxamyl phthalide intermediate.[11]

-

Dehydration : This intermediate is subsequently subjected to a dehydration reaction to give the final this compound product.[11]

Purification: An analytically pure sample of this compound can be obtained by crystallization from acetic acid or toluene.[13] High-performance liquid chromatography (HPLC) is typically used to confirm the purity of the final product.[5]

References

- 1. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 82104-74-3 | FC20660 | Biosynth [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 97% 82104-74-3 India [ottokemi.com]

- 7. This compound CAS 82104-74-3 Pharmaceutical Intermediates [homesunshinepharma.com]

- 8. cionpharma.com [cionpharma.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. 5 Cyano Phthalide - Cas # 82104-74-3, Off White To White Fine Powder, 98% Purity By Hplc, Freely Soluble In Acetonitrile at Best Price in Ahmedabad | Nova International [tradeindia.com]

- 11. EP1777221A1 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Structure Elucidation of 5-Cyanophthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of 5-Cyanophthalide (1-oxo-3H-isobenzofuran-5-carbonitrile), a key intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), citalopram (B1669093).[1] This document details the physicochemical properties, spectroscopic data, and experimental protocols essential for the comprehensive characterization of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅NO₂ | [2][3][4] |

| Molecular Weight | 159.14 g/mol | [2][3][4] |

| Melting Point | 201-205 °C | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Slightly soluble in acetone, chloroform, and methanol | [2] |

| CAS Number | 82104-74-3 | [2][3][4] |

Spectroscopic Analysis for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule. The analysis of a solid sample, typically prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory, reveals characteristic absorption bands.

Table 2: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2231 | Strong | C≡N stretching vibration of the nitrile group |

| ~1757 | Strong | C=O stretching vibration of the γ-lactone (phthalide) ring |

| ~3111, 3091 | Medium | Aromatic C-H stretching vibrations |

| ~2962 | Medium | Aliphatic C-H stretching vibrations of the CH₂ group |

| ~1620, 1480 | Medium-Weak | C=C stretching vibrations within the aromatic ring |

| ~1250 | Strong | C-O stretching vibration of the ester group in the lactone |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the limited availability of experimental spectra in public domains, predicted NMR data is presented below. These predictions are based on computational algorithms and serve as a guide for spectral interpretation.

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic and aliphatic protons.

Table 3: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H-7 |

| ~8.15 | s | 1H | H-4 |

| ~7.90 | d | 1H | H-6 |

| ~5.40 | s | 2H | H-3 (CH₂) |

Note: Coupling constants (J) are predicted to be in the range of 7-9 Hz for ortho-coupling in the aromatic ring.

The carbon NMR spectrum provides insights into the number and chemical environment of the carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C-1 (C=O) |

| ~150.0 | C-7a |

| ~135.0 | C-5 |

| ~132.0 | C-7 |

| ~128.0 | C-4 |

| ~125.0 | C-6 |

| ~120.0 | C-3a |

| ~118.0 | C≡N |

| ~70.0 | C-3 (CH₂) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron Impact (EI) ionization is a common method for such analysis.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 159 | [M]⁺ (Molecular Ion) |

| 130 | [M - CHO]⁺ |

| 103 | [M - CO - HCN]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

FT-IR Spectroscopy Protocol (ATR Method)

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

NMR Spectroscopy Protocol

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added if not already present in the solvent.

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry Protocol (Electron Impact)

-

Instrument: A mass spectrometer with an Electron Impact (EI) ionization source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

-

Sample Introduction:

-

For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

With a direct insertion probe, a small amount of the solid sample is placed in a capillary tube, which is then inserted into the ion source and heated to vaporize the sample.

-

-

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound, exemplified by this compound.

Caption: A logical workflow for the structure elucidation of this compound.

Synthetic Pathway from this compound to Citalopram

This compound is a crucial precursor in the industrial synthesis of Citalopram. The following diagram outlines a common synthetic route.

Caption: A synthetic pathway for Citalopram starting from this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined application of various analytical techniques. While its physicochemical properties provide initial characterization, a definitive structural confirmation is achieved through the detailed analysis of its IR, NMR, and mass spectra. The methodologies outlined in this guide provide a robust framework for the accurate and reliable characterization of this important pharmaceutical intermediate, ensuring its quality and suitability for the synthesis of citalopram and other potential applications.

References

5-Cyanophthalide molecular weight and formula C9H5NO2

Introduction

5-Cyanophthalide, with the chemical formula C9H5NO2, is a pivotal organic intermediate in the fine chemical and pharmaceutical sectors.[1][2] Identified by its CAS number 82104-74-3, this compound is primarily recognized as a crucial building block in the synthesis of prominent antidepressant medications, namely Citalopram (B1669093) and its active S(+) enantiomer, Escitalopram.[1][3][4][5][6] Its molecular structure incorporates a phthalide (B148349) ring fused with a cyano functional group, which imparts unique reactivity and makes it a versatile reagent in various organic syntheses.[1][7] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and key applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white or faint yellow crystalline powder. Its chemical stability and specific reactivity profile make it highly valued for industrial-scale chemical production.[1] The key quantitative properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | References |

| Molecular Formula | C9H5NO2 | [8][9][10][11][12][13][14][15] |

| Molecular Weight | 159.14 g/mol | [7][8][9][10][11][12][13][15] |

| Appearance | White to almost white/pale yellow crystalline powder | [8] |

| Melting Point | 201-205 °C | [4][8][16][17] |

| CAS Number | 82104-74-3 | [8][9][11][12] |

| PubChem CID | 821218 | [8][12] |

| EC Number | 279-900-2 | [12][16] |

| Purity | ≥ 97-98% (HPLC) | [8][16] |

| Solubility | Limited solubility in organic solvents; sparingly soluble in water | [4] |

| Storage | Store at room temperature in a cool, dry place away from direct heat and sunlight | [1][8][18] |

Synthesis and Experimental Protocols

The synthesis of this compound is a well-documented process, with several methodologies established to ensure high purity and yield. The most common precursor for its synthesis is 5-carboxyphthalide (B1580894). Below are detailed protocols for key synthetic routes.

1. Synthesis from 5-Carboxyphthalide via Amide Intermediate

This is a two-step method that involves the conversion of 5-carboxyphthalide to an amide, which is subsequently dehydrated to yield this compound.[19][20]

-

Step A: Formation of 5-Carbamoylphthalide

-

Suspend 5-carboxyphthalide in an appropriate alcohol (e.g., ethanol).

-

Add a dehydrating agent such as phosphorus oxychloride (POCl3) dropwise.

-

Heat the reaction mixture to reflux for several hours to form the corresponding ester (e.g., 5-ethoxycarbonylphthalide).[20]

-

Isolate the ester and suspend it in a solution of ammonia (B1221849) in methanol (B129727) within a pressure reactor.

-

After cooling, pour the mixture into ice water and adjust the pH to 1 with concentrated hydrochloric acid to precipitate the 5-carbamoylphthalide.

-

Filter, wash with water, and dry the product in vacuo.[19][20]

-

-

Step B: Dehydration to this compound

-

Suspend the dried 5-carbamoylphthalide in a suitable solvent like toluene (B28343).

-

Add a dehydrating agent, such as thionyl chloride (SOCl2), and a catalytic amount of N,N-dimethylformamide (DMF).[11][19]

-

Heat the reaction mixture (e.g., at 75°C for 6 hours).[11][19]

-

Cool the solution to room temperature to allow for crystallization.

-

Filter the crystals, wash with toluene and water, and then recrystallize from a suitable solvent to obtain pure this compound.[19]

-

2. One-Pot Synthesis from 5-Carboxyphthalide

A more streamlined approach involves a one-pot synthesis that avoids the isolation of intermediates, making the process more efficient and cost-effective.[5]

-

Experimental Protocol:

-

Suspend 5-carboxyphthalide and a sulfonamide (e.g., sulfamide) in a high-boiling point solvent such as sulfolane.[5]

-

Add a dehydrating/chlorinating agent like thionyl chloride to the suspension.[5]

-

Raise the temperature of the reaction mixture to approximately 130-140°C for about 2 hours. Gas evolution may be observed as the reaction progresses.[5]

-

After the reaction is complete, the this compound can be isolated by adding water to the mixture, followed by filtration and washing of the resulting crystals.[5]

-

Further purification can be achieved through recrystallization if necessary.[5]

-

3. Synthesis via 5-Chlorocarbonyl Phthalide and Hydroxylamine (B1172632)

This process involves the conversion of 5-carboxyphthalide to its acid chloride, followed by reaction with hydroxylamine and subsequent dehydration.[3]

-

Experimental Protocol:

-

In an inert nitrogen atmosphere, add 5-carboxyphthalide to thionyl chloride with a catalytic amount of DMF.[3]

-

Heat the system under reflux (e.g., at 60°C) for approximately 3-5 hours to form 5-chlorocarbonyl phthalide.[3]

-

Evaporate the excess thionyl chloride under vacuum and take up the residue in a solvent like tetrahydrofuran (B95107) (THF).[3]

-

React the resulting 5-chlorocarbonyl phthalide solution with hydroxylamine in an aprotic organic solvent. The reaction temperature is typically maintained between 0 and 20°C. This forms the 5-hydroxamyl phthalide intermediate.[3]

-

The final step is the dehydration of the 5-hydroxamyl phthalide using an agent like thionyl chloride or phosphorus oxychloride to yield this compound.[3]

-

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a key starting material in the pharmaceutical industry.

-

Antidepressant Synthesis : It is an indispensable intermediate in the industrial production of the selective serotonin (B10506) reuptake inhibitors (SSRIs) Citalopram and Escitalopram.[1][2][4][5] The synthesis of Citalopram involves sequential Grignard reactions with this compound as the starting point.[6]

-

Organic Synthesis : Beyond its role in antidepressant manufacturing, researchers utilize this compound as a versatile building block for creating more complex molecules and new materials with unique properties.[2][8]

-

Other Industrial Uses : It also finds applications in the formulation of agrochemicals, such as pesticides and herbicides, and in the production of fluorescent dyes, which are vital for biological imaging and diagnostics.[8]

Visualizations

The logical flow of the synthetic pathways described can be visualized to aid in understanding the chemical transformations.

Caption: Synthesis of this compound via an Amide Intermediate.

Caption: One-Pot Synthesis of this compound.

Conclusion

This compound (C9H5NO2) is a high-value chemical intermediate with significant importance in the pharmaceutical landscape. Its well-established synthesis routes and critical role in the production of essential medications like Citalopram underscore its value to the drug development industry. The consistent demand for high-purity this compound highlights the need for robust and efficient manufacturing processes. This guide provides researchers and scientists with the core technical information required to understand and utilize this versatile compound in their work.

References

- 1. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]

- 2. nbinno.com [nbinno.com]

- 3. EP1777221A1 - Process for the preparation of this compound starting from 5-carboxyphthalide - Google Patents [patents.google.com]

- 4. cionpharma.com [cionpharma.com]

- 5. US6441201B1 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 6. WO2005077927A1 - One pot synthesis of citalopram from this compound - Google Patents [patents.google.com]

- 7. This compound (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scbt.com [scbt.com]

- 10. Dip Chem Industries | API/INTERMEDIATES | this compound [pharma-india.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile | C9H5NO2 | CID 821218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cyanophthalide | C9H5NO2 | CID 11084153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - this compound (C9H5NO2) [pubchemlite.lcsb.uni.lu]

- 15. 5-cyano phthalide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. 5-氰苯酞 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. This compound | 82104-74-3 [chemicalbook.com]

- 18. This compound 82104-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. US20020019546A1 - Method for the preparation of this compound - Google Patents [patents.google.com]

Solubility Profile of 5-Cyanophthalide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Cyanophthalide, a key intermediate in the synthesis of pharmaceuticals such as Citalopram and Escitalopram.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1-oxo-3H-2-benzofuran-5-carbonitrile | [1][3] |

| CAS Number | 82104-74-3 | [1][3] |

| Molecular Formula | C₉H₅NO₂ | [1][3] |

| Molecular Weight | 159.14 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 200-205 °C | [1] |

Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, qualitative and semi-quantitative descriptions have been compiled from various sources. The compound generally exhibits limited solubility in many common organic solvents.[2]

| Solvent | Qualitative/Semi-Quantitative Solubility | Source |

| Water | Insoluble/Sparingly Soluble | [4][5] |

| Methanol | Slightly Soluble, used for recrystallization | [1][6] |

| Ethanol | Soluble | [5] |

| Acetone | Soluble/Slightly Soluble | [1][5][7] |

| Chloroform | Soluble/Slightly Soluble | [1][5][7] |

| Acetonitrile (B52724) | Soluble, used as a reaction solvent | [1][6] |

| Dimethylformamide (DMF) | Soluble, used for dissolution and as a reaction solvent | [5][6][8] |

| Toluene | Used for recrystallization | [6] |

| Sulfolane | Used as a reaction solvent | [9] |

| Tetrahydrofuran (THF) | Used as a reaction solvent | [4] |

Experimental Protocols for Solubility Determination

The following protocols describe the well-established shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity, >99%)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker with a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[10]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a 0.45 µm PTFE syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

An HPLC method with UV detection is a precise technique for quantifying the concentration of this compound in the saturated solvent samples.[11]

Instrumentation and Conditions (Illustrative):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% orthophosphoric acid to adjust pH to ~2.5). A typical starting gradient could be 50:50 (v/v).[6]

-

Flow Rate: 1.0 - 1.2 mL/min.[6]

-

Detection Wavelength: 239 nm.[6]

-

Injection Volume: 10 - 20 µL.[6]

-

Column Temperature: Room temperature or controlled at 25 °C.

Procedure:

-

Standard Preparation and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of standard solutions of known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.[12]

-

-

Sample Analysis:

-

Inject the diluted, saturated solution of this compound into the HPLC system.

-

Record the peak area corresponding to this compound.

-

-

Concentration Calculation:

-

Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Multiply this value by the dilution factor to determine the final solubility of this compound in the solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. This compound (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]

- 2. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]

- 3. 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile | C9H5NO2 | CID 821218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. myexperiment.org [myexperiment.org]

- 7. This compound | 82104-74-3 [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. US6441201B1 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. improvedpharma.com [improvedpharma.com]

- 12. researchgate.net [researchgate.net]

Reactivity of 5-Cyanophthalide's Cyano and Lactone Groups: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanophthalide is a pivotal intermediate in the synthesis of prominent antidepressant drugs such as Citalopram (B1669093) and Escitalopram.[1][2] Its chemical architecture, featuring a reactive lactone ring and a cyano group on the aromatic core, offers a versatile platform for a variety of chemical transformations.[1][3] Understanding the distinct reactivity of these two functional groups is paramount for process optimization, impurity profiling, and the design of novel derivatives in drug discovery and development. This technical guide provides a comprehensive overview of the chemical behavior of this compound's cyano and lactone moieties, supported by experimental data and detailed protocols.

Physicochemical Properties of this compound

This compound is a white to pale yellow crystalline solid.[3][4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅NO₂ | [1] |

| Molecular Weight | 159.14 g/mol | [1] |

| Melting Point | 201-205 °C | [5] |

| Appearance | White to pale yellow crystalline powder | [3][4] |

| Solubility | Sparingly soluble in water. Slightly soluble in acetone, chloroform, and methanol. Soluble in Dimethylformamide. | [3][5][6] |

| CAS Number | 82104-74-3 | [1] |

Reactivity of the Lactone Group

The lactone in this compound is an ester within a five-membered ring, making it susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to its use in the synthesis of citalopram and its derivatives.

Nucleophilic Addition of Grignard Reagents

The most significant reaction of the lactone group in this compound is its reaction with Grignard reagents, which leads to the opening of the lactone ring. This is a crucial step in the synthesis of citalopram and escitalopram, where two successive Grignard additions are performed.[7][8]

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate which then collapses to open the ring, ultimately forming a diol after the second Grignard addition and aqueous workup.

Experimental Workflow: Synthesis of Citalopram via Grignard Reaction

Caption: Synthesis of Citalopram from this compound.

Quantitative Data from Patent Literature for Grignard Reaction:

| Reactant(s) | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| This compound | 1. 4-Fluorophenylmagnesium bromide2. 3-(N,N-Dimethylamino)propylmagnesium chloride | Toluene, THF | -4 to -2 | Not Specified | >99 (purity by HPLC) | [7][8] |

| This compound | 1. p-Fluorophenylmagnesium bromide2. 3-(N,N-dimethylamino)propylmagnesium chloride | THF | Not Specified | Not Specified | Not Specified | [9] |

Reduction of the Lactone

While the Grignard reaction is the most cited, the lactone carbonyl can also be reduced. However, specific protocols for the selective reduction of the lactone in this compound are not extensively detailed in the reviewed literature. Generally, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce lactones to diols. The use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) for lactone reduction is typically less effective and may require specific conditions or catalysts.[10] One source describes the reduction of the phthalide (B148349) ring in a related compound using phenylsilane (B129415) and potassium hydroxide (B78521), yielding a diol.[3]

Experimental Protocol: Reduction of Isobenzofuran-1(3H)-one (a related phthalide) [3] To a solution of isobenzofuran-1(3H)-one (0.4 mmol) in dry THF (2 mL) under a nitrogen atmosphere, potassium hydroxide (0.4 mmol) and phenylsilane (1.2 mmol) were added. The mixture was refluxed for 4 hours. After cooling to room temperature, the reaction was quenched with ethanol (B145695) (0.5-1 mL). The solvent was removed under reduced pressure, and the crude product was purified by column chromatography.

Hydrolysis of the Lactone

Reactivity of the Cyano Group

The cyano group of this compound is an aromatic nitrile, which displays a range of reactivity, including hydrolysis, reduction, and nucleophilic addition.

Synthesis of the Cyano Group

The cyano group in this compound is typically introduced via the dehydration of a primary amide or a related precursor, which is itself derived from 5-carboxyphthalide. This transformation is a key step in many synthetic routes to this compound.

Reaction Pathway: Synthesis of this compound

Caption: General synthesis of this compound.

Quantitative Data for the Synthesis of this compound from 5-Carboxyphthalide Derivatives:

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 5-Carbamoylphthalide | Thionyl chloride, DMF | Toluene | 75 | 6 | 80 | [11] |

| 5-Acetamidophthalide | Thionyl chloride, DMF | Ethylene dichloride | Reflux | 15 | 85 | [12] |

| 5-Hydroxamyl phthalide | Thionyl chloride | Toluene | 80 (reflux) | 6 | 91 | [13] |

Experimental Protocol: Synthesis of this compound from 5-Carbamoylphthalide [11] Dry 5-carbamoylphthalide (36 g, 0.2 mole) was suspended in toluene (600 mL), and thionyl chloride (36 g, 0.3 mole) was added, followed by DMF (2 mL). The reaction mixture was heated at 75 °C for 6 hours. Toluene (100 mL) was removed by distillation, and the remaining solution was cooled to room temperature. The formed crystals were filtered off and washed with toluene (150 mL) and water (100 mL). The product was recrystallized from toluene to yield 22 g (80%) of this compound.

Hydrolysis of the Cyano Group

The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically with heating.[14] This reaction proceeds via an amide intermediate. For this compound, this would lead to the formation of 5-carboxyphthalide. While this reaction is chemically feasible, specific kinetic or quantitative yield data for this compound hydrolysis is not extensively reported in the context of its primary use.

Reduction of the Cyano Group

The cyano group can be reduced to a primary amine (an aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a metal catalyst like Raney Nickel or Palladium on carbon).[15][16] This reaction on this compound would yield 5-(aminomethyl)isobenzofuran-1(3H)-one, a potential building block for other derivatives.

General Conditions for Nitrile Reduction:

| Reaction | Reagents | General Conditions |

| Reduction to Primary Amine | LiAlH₄ followed by H₂O | Typically in an ether solvent (e.g., THF, diethyl ether) at room temperature or with gentle heating. |

| Catalytic Hydrogenation | H₂, Raney Nickel (or Pd/C) | High pressure of H₂ gas, often in the presence of ammonia (B1221849) to suppress secondary amine formation. |

Relevance to Drug Development: Citalopram/Escitalopram's Mechanism of Action

For drug development professionals, understanding the ultimate biological target and mechanism of action of the drugs derived from this compound is crucial. Citalopram and its S-enantiomer, Escitalopram, are Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs).[6][17] They function by blocking the serotonin transporter (SERT) in the presynaptic neuron.

Signaling Pathway: Mechanism of Action of SSRIs

Caption: SSRI Mechanism of Action.

This blockade prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[1][3] Consequently, the concentration of serotonin in the synapse increases, leading to enhanced stimulation of postsynaptic serotonin receptors. This modulation of serotonergic neurotransmission is believed to be the primary mechanism behind the antidepressant and anxiolytic effects of these drugs.

Conclusion

This compound is a molecule of significant interest due to the distinct and exploitable reactivity of its cyano and lactone functional groups. The lactone readily undergoes ring-opening reactions with strong nucleophiles like Grignard reagents, a cornerstone of citalopram synthesis. The cyano group, typically introduced via dehydration of an amide precursor, offers further avenues for chemical modification through hydrolysis or reduction. A thorough understanding of these reaction pathways, supported by the quantitative data and protocols provided in this guide, is essential for chemists and pharmaceutical scientists working on the synthesis of citalopram, escitalopram, and the exploration of new chemical entities based on the versatile this compound scaffold. Further research into the specific kinetics and optimization of reactions involving the cyano and lactone groups of this compound could yield more efficient and sustainable synthetic routes.

References

- 1. This compound Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]

- 2. cionpharma.com [cionpharma.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS 82104-74-3 Pharmaceutical Intermediates [homesunshinepharma.com]

- 5. This compound | 82104-74-3 [chemicalbook.com]

- 6. This compound 82104-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. WO2005077927A1 - One pot synthesis of citalopram from this compound - Google Patents [patents.google.com]

- 8. US20080119662A1 - One Spot Synthesis of Citalopram from this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. myexperiment.org [myexperiment.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 17. 5-氰苯酞 97% | Sigma-Aldrich [sigmaaldrich.com]

5-Cyanophthalide: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanophthalide (1-oxo-3H-2-benzofuran-5-carbonitrile) is a vital organic intermediate with the chemical formula C₉H₅NO₂ and a molecular weight of 159.14 g/mol .[1][2] This white to faint yellow crystalline powder is a key building block in the synthesis of various pharmaceuticals, most notably the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressants, Citalopram and its active S-enantiomer, Escitalopram.[3][4] Beyond its established role in pharmaceutical synthesis, this compound holds potential for broader research applications in medicinal chemistry and materials science due to its reactive cyano and phthalide (B148349) functionalities. This technical guide provides an in-depth overview of this compound, including its synthesis, potential research applications based on the activities of related compounds, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a research setting.

| Property | Value | References |

| CAS Number | 82104-74-3 | [1] |

| Molecular Formula | C₉H₅NO₂ | [2] |

| Molecular Weight | 159.14 g/mol | [2] |

| Appearance | White to faint yellow crystalline powder | [5] |

| Melting Point | 201-205 °C | [6] |

| Purity (typical) | ≥98.0% (HPLC) | [7] |

| Solubility | Limited solubility in organic solvents | [5] |

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

The most common and well-documented synthetic route to this compound starts from 5-carboxyphthalide (B1580894). This multi-step process involves the conversion of the carboxylic acid group to a nitrile. Several variations of this synthesis have been reported, with differences in reagents and reaction conditions affecting the overall yield and purity.

General Synthesis Workflow

The general workflow for the synthesis of this compound from 5-carboxyphthalide is depicted in the following diagram.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound, adapted from patent literature.

Protocol 1: Synthesis via 5-Hydroxamylphthalide Intermediate [1]

This protocol involves the conversion of 5-carboxyphthalide to 5-chlorocarbonylphthalide, followed by reaction with hydroxylamine to form 5-hydroxamylphthalide, which is then dehydrated.

Step 1: Synthesis of 5-Chlorocarbonylphthalide

-

In a flask under a nitrogen atmosphere, combine 5-carboxyphthalide (50 g, 0.2806 mol), thionyl chloride (125 ml, 1.71 mol), and dimethylformamide (0.5 ml).

-

Heat the mixture under reflux at 60°C for 3-5 hours.

-

After cooling to room temperature, evaporate the solvent under vacuum to obtain a residue.

-

Add toluene (B28343) (3 x 100 ml) and then take up the resulting solid in tetrahydrofuran (B95107) (500 ml) to obtain a solution of 5-chlorocarbonylphthalide.

Step 2: Synthesis of 5-Hydroxamylphthalide

-

In a separate flask, prepare a mixture of hydroxylamine hydrochloride (8.86 g, 0.1275 mol), triethylamine (B128534) (12.9 g, 0.1275 mol) in tetrahydrofuran (30 ml) and cool to 10°C.

-

Slowly add the solution of 5-chlorocarbonylphthalide (100 ml, corresponding to approx. 11 g, 0.056 mol) to the hydroxylamine mixture over 1 hour.

-

Stir the reaction mixture for 1 hour and then evaporate under vacuum. The resulting solid is washed with water to yield 5-hydroxamylphthalide.

Step 3: Synthesis of this compound

-

Introduce 5-hydroxamylphthalide (2 g, 0.01 mol) into a flask and add thionyl chloride (15 ml).

-

Heat the mixture under reflux at 80°C for 6 hours.

-

Add toluene (20 ml) and evaporate under vacuum to obtain a residue.

-

Dissolve the residue in toluene (20 ml), heat to reflux, and allow the product to precipitate upon cooling.

-

Filter the solid to obtain this compound.

Protocol 2: Synthesis via 5-Carbamoylphthalide Intermediate [7]

This protocol involves the formation of an amide intermediate, which is then dehydrated.

Step 1: Synthesis of 5-(N-tert-Butylcarbamoyl)phthalide

-

Suspend 5-carboxyphthalide (36 g, 0.2 mol) in thionyl chloride (100 ml) with DMF (1.5 ml) and reflux for 1 hour.

-

Add toluene (200 ml) and evaporate the solvents in vacuo.

-

Dissolve the residue in tetrahydrofuran (200 ml) and add it to a solution of tert-butylamine (B42293) (31 g, 0.42 mol) in THF (200 ml) at 5°C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice water (400 ml) and collect the precipitated crystals by filtration. Wash the crystals with water (100 ml).

Step 2: Synthesis of this compound

-

Suspend dry 5-carbamoylphthalide (36 g, 0.2 mol) in toluene (600 ml) and add thionyl chloride (36 g, 0.3 mol) and DMF (2 ml).

-

Heat the reaction mixture at 75°C for 6 hours.

-

Remove toluene (100 ml) by distillation and cool the remaining solution to room temperature.

-

Collect the formed crystals by filtration and wash with toluene (150 ml) and water (100 ml).

-

Recrystallize the product from toluene.

Quantitative Data on Synthesis

The following table summarizes reported yields and purity for different synthetic methods of this compound.

| Starting Material | Key Reagents | Intermediate | Reported Yield | Purity | Reference |

| 5-Carboxyphthalide | Thionyl chloride, Hydroxylamine | 5-Hydroxamylphthalide | 80% (overall) | 99% (HPLC) | [1] |

| 5-Carboxyphthalide | Thionyl chloride, Alkylamines/Ammonia | 5-Carbamoyl derivative | ~68% | - | [1] |

| 5-Carbamoylphthalide | Thionyl chloride, DMF | - | 80% | - | [7] |

| 5-Carboxyphthalide | Ammonium carbonate, Ethyl polyphosphate | - | 95.1% | 99.6% (GC) | [8] |

Table 2: Reported Yields and Purity for this compound Synthesis

Potential Research Applications

While this compound is primarily known as a precursor for antidepressants, the broader class of phthalides and related phthalimides exhibit a range of biological activities, suggesting potential avenues for future research involving this compound and its derivatives. It is important to note that the following potential applications are largely based on studies of related compounds, and further research is needed to confirm these activities for this compound itself.

Anticancer Activity

Phthalimide and phthalide derivatives have been investigated for their anticancer properties.[7][[“]][10] The proposed mechanisms of action for some of these derivatives involve the modulation of key signaling pathways implicated in cancer progression.

Potential Signaling Pathways for Investigation:

-

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, cell proliferation, and survival, and its dysregulation is linked to various cancers. Some flavonoids and other natural products have been shown to inhibit the NF-κB signaling cascade.[11][12] Given the structural similarities, this compound and its derivatives could be investigated for their ability to modulate this pathway.

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.[3] The potential of this compound derivatives to interact with components of this pathway warrants investigation.

-

MAPK Signaling Pathway: The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[13] Investigating the effect of this compound on various components of the MAPK cascade, such as ERK and p38, could reveal potential anticancer mechanisms.

The following diagram illustrates a hypothetical signaling pathway that could be a target for investigation for this compound derivatives based on the known mechanisms of other anticancer compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cionpharma.com [cionpharma.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Novel Phthalide Analogs-1,2,4-Oxadiazole Hybrids as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Cyanophthalide: A Comprehensive Technical Guide for Research and Development

An In-depth Review of the Chemical Characteristics, Synthesis, and Application of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Cyanophthalide, a crucial intermediate in the synthesis of prominent antidepressant medications. This document outlines its chemical and physical properties, offers a thorough examination of its spectroscopic data, and presents detailed experimental protocols for its synthesis and subsequent conversion to the active pharmaceutical ingredient, citalopram (B1669093).

Core Chemical Characteristics

This compound, with the CAS number 82104-74-3, is a white to faint yellow crystalline powder.[1][2] Its molecular structure consists of a phthalide (B148349) ring system with a cyano group at the 5-position.[2] This combination of a lactone and a nitrile functional group makes it a versatile building block in organic synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound exhibits limited solubility in common organic solvents and is practically insoluble in water.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₅NO₂ | [5] |

| Molecular Weight | 159.14 g/mol | [5] |

| Appearance | White to faint yellow crystalline powder | [1][2] |

| Melting Point | 201-205 °C | [6] |

| Solubility | Slightly soluble in acetone, chloroform, and methanol (B129727). | [4] |

| CAS Number | 82104-74-3 | [5] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to its unique structure. The chemical shifts are summarized in Table 2.

Table 2: NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | References |

| ¹H NMR | 5.48 | s | -CH₂- | [7] |

| 8.03 | s | Aromatic CH | [7] | |

| 8.22 | s | Aromatic CH | [7] | |

| ¹³C NMR | 70.0 | - | -CH₂- | [7] |

| 116.1 | - | -C≡N | [7] | |

| 118.0 | - | Aromatic CH | [7] | |

| 126.0 | - | Aromatic C | [7] | |

| 127.5 | - | Aromatic CH | [7] | |

| 129.0 | - | Aromatic C | [7] | |

| 132.8 | - | Aromatic CH | [7] | |

| 147.7 | - | Aromatic C | [7] | |

| 169.3 | - | C=O (Lactone) | [7] |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A summary of these bands and their assignments is provided in Table 3.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | References |

| 3494.8 | C=O Stretch overtone (lactone ring) | [8] |

| 3111, 3091 | C-H Stretch (Aromatic ring) | [8] |

| 2962 | C-H Stretch (Aliphatic) | [8] |

| 2231 | C≡N Stretch | [8] |

| 1757 | C=O Stretch (lactone ring) | [8] |

| 1679, 1620 | C=C Stretch (Aromatic ring) | [8] |

| 1552 | C=O Asymmetric Stretch (carboxylate ion) | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound from 5-carboxyphthalide (B1580894) and its subsequent use in the synthesis of citalopram.

Synthesis of this compound from 5-Carboxyphthalide

This protocol is a multi-step process involving the formation of an amide intermediate followed by dehydration.[9]

Step 1: Formation of 5-Carbamoylphthalide

-

Suspend 36 g (0.2 mole) of 5-carboxyphthalide in 100 mL of thionyl chloride.

-

Add 1.5 mL of N,N-dimethylformamide (DMF) and reflux the mixture for 1 hour.

-

Add 200 mL of toluene (B28343) and evaporate the solvents under vacuum.

-

Dissolve the residue in 200 mL of tetrahydrofuran (B95107) (THF).

-

In a separate flask, prepare a solution of 31 g (0.42 mole) of tert-butylamine (B42293) in 200 mL of THF and cool to 5 °C.

-

Add the THF solution of the acid chloride dropwise to the tert-butylamine solution.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into 400 mL of ice water.

-

Collect the precipitated crystals by filtration and wash with 100 mL of water to yield 5-(tert-butylcarbamoyl)phthalide.

Step 2: Dehydration to this compound

-

Suspend 36 g (0.2 mole) of dry 5-carbamoylphthalide in 600 mL of toluene.

-

Add 36 g (0.3 mole) of thionyl chloride and 2 mL of DMF.

-

Heat the reaction mixture at 75 °C for 6 hours.

-

Remove 100 mL of toluene by distillation.

-

Cool the remaining solution to room temperature to allow for crystallization.

-

Collect the crystals by filtration and wash with 150 mL of toluene and 100 mL of water.

-

The crude product can be recrystallized from toluene to yield pure this compound.[9]

Purification by Recrystallization

Crude this compound can be further purified by dissolving it in DMF, followed by filtration. After distillation of DMF, toluene is added to the residue. The final purification is achieved by recrystallization from methanol to obtain a product with a purity of 99.5% to 99.9%.[1][8]

Synthesis of Citalopram from this compound

This one-pot synthesis involves a Grignard reaction followed by cyclization and C-alkylation.[10]

-

Prepare a solution of 4-fluorophenyl magnesium bromide from 153.33 g (0.876 moles) of 4-fluorobromobenzene and 25.33 g (1.055 moles) of magnesium turnings in 300 mL of dry tetrahydrofuran.

-

Add this Grignard reagent to a suspension of 100 g (0.628 moles) of this compound in 900 mL of dry toluene at -4 to -2 °C.

-

After the reaction is complete, quench the reaction mass with 100 mL of a 20% aqueous ammonium (B1175870) chloride solution.

-

The subsequent steps of reduction, cyclization, and C-alkylation are performed in a one-pot manner as described in the cited literature to yield citalopram.[10]

Visualized Experimental Workflows

The following diagrams illustrate the key synthetic pathways described in this guide.

Conclusion

This compound is a pivotal research intermediate with well-defined chemical characteristics. Its synthesis from readily available starting materials and its crucial role in the manufacturing of essential pharmaceuticals like citalopram underscore its importance in the field of medicinal chemistry and drug development. The detailed protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this versatile compound.

References

- 1. myexperiment.org [myexperiment.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US6441201B1 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 8. myexperiment.org [myexperiment.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to the Core Physical Properties of 5-Cyanophthalide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of 5-Cyanophthalide, a key intermediate in pharmaceutical synthesis. The information is presented to support laboratory use, with a focus on data accuracy, experimental procedures, and practical application workflows.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid. It is a crucial building block in the synthesis of various organic molecules, most notably the antidepressant citalopram (B1669093).[1][2][3][4] A thorough understanding of its physical properties is essential for its effective use in a laboratory setting.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical data for this compound, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 82104-74-3 | [1][2][5][6] |

| Molecular Formula | C₉H₅NO₂ | [1][5][7] |

| Molecular Weight | 159.14 g/mol | [1][8][9] |

| Melting Point | 201-205 °C | [1][3][10][11] |

| 110-115 °C | [5] | |

| Boiling Point | 407.5 ± 45.0 °C (Predicted) | [2][3][11] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [2][3][11] |

| Refractive Index | 1.606 | [2] |

Note on Melting Point Discrepancy: The majority of sources report a melting point in the range of 201-205 °C. The value of 110-115 °C is less commonly cited and may refer to a different polymorph or an impure sample. It is recommended to consider the higher range as the accepted melting point for pure this compound.

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble | [12] |

| Acetone | Slightly soluble | [3][11] |

| Chloroform | Slightly soluble | [3][11] |

| Methanol (B129727) | Slightly soluble | [3][13] |

| Dimethylformamide (DMF) | Soluble | [14] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for verifying the identity and purity of this compound. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which the crystalline solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Measurement:

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate is used to determine an approximate melting range.

-

A second, fresh sample is prepared and heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Solubility Determination

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated cylinder or pipette

-

Spatula

Procedure:

-

Sample Preparation: Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the desired solvent to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by stirring with a clean rod for at least 60 seconds.

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Slightly Soluble: A small portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If the compound is insoluble at room temperature, the test tube can be gently warmed in a water bath to observe solubility at elevated temperatures. Note any changes upon cooling.

-

Repeat: Repeat the procedure for each solvent to be tested.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Cap the NMR tube securely.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is then introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

Laboratory Workflow and Applications

This compound is a pivotal intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), Citalopram. The following diagram illustrates a simplified logical workflow for its use in this synthetic pathway.

Caption: Workflow for Citalopram Synthesis from this compound.

This workflow highlights the critical role of initial quality control of this compound before its use in the subsequent Grignard reactions and cyclization to form Citalopram. Each step requires careful monitoring to ensure the purity and yield of the final active pharmaceutical ingredient.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. US20080119662A1 - One Spot Synthesis of Citalopram from this compound - Google Patents [patents.google.com]

- 7. A new alternative synthesis of this compound, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. aksci.com [aksci.com]

- 11. organomation.com [organomation.com]

- 12. chm.uri.edu [chm.uri.edu]

- 13. eng.uc.edu [eng.uc.edu]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Citalopram via 5-Cyanophthalide Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram (B1669093), utilizing 5-cyanophthalide as a key intermediate. The information compiled is sourced from various patents and scientific literature, offering insights into different synthetic strategies, including "one-pot" procedures and sequential Grignard reactions.

Introduction

Citalopram, chemically known as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile, is a widely used antidepressant. A common and efficient synthetic route to Citalopram involves the use of this compound. This intermediate undergoes a series of reactions, primarily involving Grignard reagents, to construct the core structure of the Citalopram molecule. This document outlines the key synthetic transformations, providing detailed protocols and comparative data to aid in the development and optimization of Citalopram synthesis.

Synthetic Pathways Overview

The synthesis of Citalopram from this compound can be broadly categorized into two main strategies: a sequential reaction pathway with the isolation of intermediates, and a more streamlined "one-pot" synthesis. Both pathways leverage Grignard reactions to introduce the 4-fluorophenyl and the 3-(dimethylamino)propyl moieties.

A critical precursor to these pathways is the synthesis of this compound itself, often prepared from 5-carboxyphthalide (B1580894).

Diagram of the Overall Synthesis of Citalopram from this compound

Caption: General synthetic routes to Citalopram from this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound and Citalopram, compiled from various sources.

Table 1: Synthesis of this compound from 5-Carboxyphthalide

| Step | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Molar Yield (%) | Purity (HPLC, A%) | Reference |

| Formation of 5-Chlorocarbonyl Phthalide (B148349) | 5-Carboxyphthalide, Thionyl Chloride, DMF (cat.) | Toluene (B28343) | Reflux (60) | 5 | 91 | 98 | [1] |

| Formation of 5-Hydroxamyl Phthalide | 5-Chlorocarbonyl Phthalide, Hydroxylamine (B1172632) HCl, Et3N | Tetrahydrofuran (B95107) | 10 | 1 | 92 | 99.16 | [1] |

| Dehydration to this compound | 5-Hydroxamyl Phthalide, Thionyl Chloride | Thionyl Chloride (as solvent) | Reflux (80) | 6 | 91 | 99 | [1] |

| Overall Process | 5-Carboxyphthalide to this compound | - | - | - | ~68 | >99.5 | [2][3] |

Table 2: Synthesis of Citalopram from this compound (One-Pot Method)

| Reactants (Molar Ratio) | Solvent(s) | Temperature (°C) | Overall Yield (%) | Purity (HPLC) | Reference |

| This compound : 4-Fluorophenyl MgBr : NaBH4 (1 : 1.4 : 0.5) | Toluene, THF, Methanol (B129727) | -4 to 15 | Not specified | >99% | [4][5] |

| This compound : 4-Fluorophenyl MgBr : 3-(Dimethylamino)propyl MgCl (1 : 1.4 : 3) | Toluene, THF | -5 to 0 | Not specified | >99% | [4][5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Citalopram and its key intermediate, this compound.

Protocol 1: Synthesis of this compound from 5-Carboxyphthalide

This protocol is based on a three-step process involving the formation of an acid chloride, followed by reaction with hydroxylamine and subsequent dehydration.[1][2]

Step 1: Synthesis of 5-Chlorocarbonyl Phthalide [1]

-

In a flask under a nitrogen atmosphere, add 5-carboxyphthalide (50 g, 0.2806 mol), thionyl chloride (125 ml, 1.71 mol), and dimethylformamide (0.5 ml).

-

Heat the mixture to reflux (60°C) for 5 hours.

-

Cool the reaction to room temperature and evaporate the solvent under vacuum to obtain a residue.

-

Add toluene (3 x 100 ml) and then take up the resulting solid in tetrahydrofuran (500 ml) to obtain a solution of 5-chlorocarbonyl phthalide.

Step 2: Synthesis of 5-Hydroxamyl Phthalide [1]

-

In a separate flask, add hydroxylamine hydrochloride (8.86 g, 0.1275 mol), triethylamine (B128534) (12.9 g, 0.1275 mol), and tetrahydrofuran (30 ml).

-

Cool the mixture to 10°C.

-

Slowly add the solution of 5-chlorocarbonyl phthalide prepared in Step 1 over 1 hour.

-

Stir the reaction mixture for an additional hour.

-

Evaporate the solvent under vacuum and wash the resulting solid with water (100 ml) to yield 5-hydroxamyl phthalide.

Step 3: Synthesis of this compound [1]

-

In a flask, add the 5-hydroxamyl phthalide (2 g, 0.01 mol) and thionyl chloride (15 ml).

-

Heat the mixture to reflux (80°C) for 6 hours until a clear solution is formed.

-

Evaporate the excess thionyl chloride under vacuum.

-

Add toluene (20 ml) and heat to reflux to induce precipitation.

-

Filter the solid to obtain this compound. The product can be further purified by recrystallization from methanol to achieve a purity of 99.5-99.9%.[3]

Diagram of this compound Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Protocol 2: One-Pot Synthesis of Citalopram from this compound

This protocol describes a "one-pot" synthesis where intermediates are not isolated, improving efficiency.[4][5]

Step 1: Grignard Reaction and Reduction

-

Prepare a solution of 4-fluorophenyl magnesium bromide from 4-fluorobromobenzene (153.33 g, 0.876 moles) and magnesium turnings (25.33 g, 1.055 moles) in dry tetrahydrofuran (300 ml) with a catalytic amount of iodine.

-

In a separate reaction vessel, suspend this compound (100 g, 0.628 moles) in dry toluene (900 ml).

-

Cool the this compound suspension to -4 to -2°C.

-

Slowly add the prepared Grignard reagent to the suspension.

-

After the reaction is complete, quench the reaction mixture with 20% aqueous ammonium (B1175870) chloride solution (100 ml).

-

Separate the toluene layer and add methanol (100 ml).

-

Add sodium borohydride (B1222165) (12 g, 0.324 moles) portion-wise over one hour at 10-15°C.

Step 2: Cyclization and Work-up

-

After the reduction is complete, add 20% aqueous acetic acid to the reaction mixture.

-

Heat the mixture to reflux and remove the water azeotropically.

-

Cool the reaction mixture and wash with aqueous sodium hydroxide, followed by water.

-